molecular formula C21H26O3 B8427159 4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No. B8427159
M. Wt: 326.4 g/mol
InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N
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Patent
US04689176

Procedure details

Preparation of optically active p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester (a compound of the formula (I) wherein l=1, m=1, R=C6H13, X=Br and Y, Z=H; Sample No. 9) P-hydroxybenzoic acid methyl ester (IV) (28.5 g, 0.187 mol) was dissolved in methanol (120 ml), and KOH (10.1 g, 0.187 mol) was added to and dissolved in the solution, followed by adding to the resulting solution, optically active p-toluenesulfonic acid 1-methyl-heptyl ester (III) (58.6 g, 0.206 mol) obtained in Example 1, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and then with water till the washing water became neutral and distilling off toluene to obtain as a residue, optically active p-(1-methyl-heptyloxy)benzoic acid methyl ester (V) (14.2 g). This ester (14.2 g, 0.054 mol) was dissolved together with ethanol (5 ml), NaOH (3.2 g, 0.081 mol) and water (20 ml), followed by heating the solution under reflux for one hour, then cooling, pouring the reaction fluid in 6N--HCl aqueous solution (50 ml) with stirring, filtering off deposited crysrals and recrystallizing from ethanol to obtain optically active p-(1-methyl-butyloxy)benzoic acid (VI) (8.1 g) having a melting point of 61.2°~63.1° C. To this product (7.5 g, 0.030 mol) was added thionyl chloride (6.0 g, 0.047 mol), followed by heating the mixture under reflux for one hour, and distilling off excess thionyl chloride to obtain opticaly active p-(1-methyl-heptyloxy)benzoic acid chloride (VII) (5.8 g).
Quantity
200 mL
Type
solvent
Reaction Step One
Name
p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.1 g
Type
reactant
Reaction Step Four
Name
p-toluenesulfonic acid 1-methyl-heptyl ester
Quantity
58.6 g
Type
reactant
Reaction Step Five
Name
p-(1-methyl-heptyloxy)benzoic acid methyl ester
Quantity
14.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
14.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
3.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrC1C=CC(C2C=CC(OC(=O)C3C=CC(OC(C)CCCCCC)=CC=3)=CC=2)=CC=1.C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].FC1C=CC([O:59][C:60]([C:62]2[CH:67]=[CH:66][C:65]([C:68]3[CH:73]=[CH:72][C:71]([O:74][CH:75]([CH3:82])[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81])=[CH:70][CH:69]=3)=[CH:64][CH:63]=2)=[O:61])=CC=1.C(OC(C1C=CC(C2C=CC(OC(C)CCCCCC)=CC=2)=CC=1)=O)C.[OH-].[Na+].Cl>CO.O.C(O)C.C1(C)C=CC=CC=1>[CH3:82][CH:75]([O:74][C:71]1[CH:72]=[CH:73][C:68]([C:65]2[CH:64]=[CH:63][C:62]([C:60]([OH:61])=[O:59])=[CH:67][CH:66]=2)=[CH:69][CH:70]=1)[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C1=CC=C(C=C1)OC(CCCCCC)C)=O
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
p-toluenesulfonic acid 1-methyl-heptyl ester
Quantity
58.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
Step Six
Name
p-(1-methyl-heptyloxy)benzoic acid methyl ester
Quantity
14.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
Step Seven
Name
ester
Quantity
14.2 g
Type
reactant
Smiles
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
HCl (50 ml), washing the resulting toluene layer with 2N
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
CUSTOM
Type
CUSTOM
Details
to obtain as a residue
TEMPERATURE
Type
TEMPERATURE
Details
by heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
pouring the reaction fluid in 6N
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
recrystallizing from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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